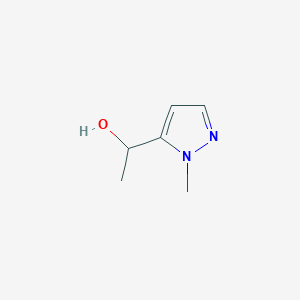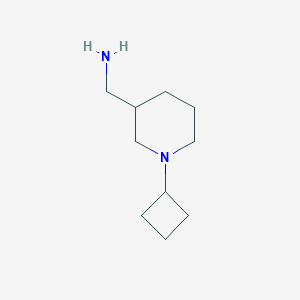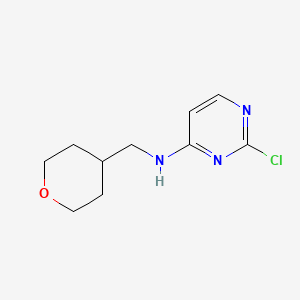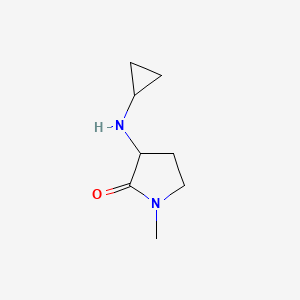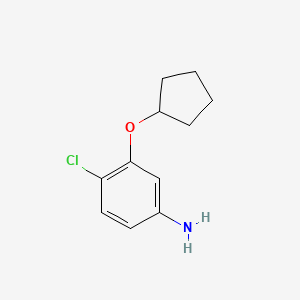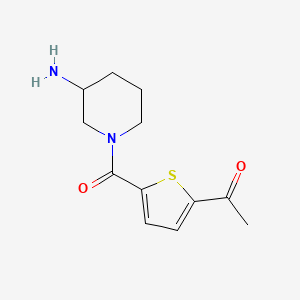
1-(5-(3-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one
Übersicht
Beschreibung
1-(5-(3-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one, also known as 3-APC, is a small molecule that has been extensively studied for its potential application in scientific research. It is an analog of the aminopiperidine-1-carbonyl (APC) scaffold, which has been used in the development of a variety of drugs, including the anticonvulsants lamotrigine and topiramate. 3-APC has been studied for its ability to interact with a variety of proteins, including those involved in signal transduction, receptor binding, and enzyme inhibition. In addition, 3-APC has been used to investigate the structure and function of proteins, as well as its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Thiophene derivatives have been shown to possess antimicrobial properties, which could make them useful in developing new antibiotics or antiseptics. The specific compound could be researched for its efficacy against various bacterial strains, such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus .
Analgesic and Anti-inflammatory Uses
Another potential application is in the field of pain management and inflammation control. Thiophene compounds have been found to exhibit analgesic and anti-inflammatory effects, suggesting that this compound could be explored for use in treating conditions like arthritis or chronic pain .
Antihypertensive Effects
Thiophene derivatives can also have antihypertensive properties, indicating a possible application in managing high blood pressure. Research could focus on how this compound affects cardiovascular function and blood pressure regulation .
Antitumor Activity
The compound may have applications in oncology due to the antitumor activity observed in some thiophene derivatives. Studies could investigate its potential as a chemotherapeutic agent or in combination therapies for cancer treatment .
Corrosion Inhibition
In material science, thiophene compounds are used as corrosion inhibitors for metals. This compound could be studied for its effectiveness in protecting various metals from corrosion, which has implications for industrial applications .
Optoelectronic Devices
Thiophene derivatives are utilized in the fabrication of light-emitting diodes (LEDs). The subject compound might be researched for its optoelectronic properties and potential use in developing new types of LEDs or other electronic devices .
Tyrosinase Inhibition
Tyrosinase inhibitors are important in treating hyperpigmentation disorders. Given that certain thiophene compounds inhibit tyrosinase, this particular compound could be explored for its effectiveness in cosmetic or dermatological treatments .
Pharmaceutical Intermediates
The compound’s structure suggests it could serve as an intermediate in pharmaceutical synthesis, potentially leading to the development of new drugs with various therapeutic applications.
These are just a few of the many possible scientific research applications for “1-(5-(3-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one”. Each application area offers a rich field for exploration and could lead to significant advancements in their respective fields.
BMC Chemistry - Therapeutic importance of synthetic thiophene MDPI - A Potent Tyrosinase Inhibitor
Eigenschaften
IUPAC Name |
1-[5-(3-aminopiperidine-1-carbonyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-8(15)10-4-5-11(17-10)12(16)14-6-2-3-9(13)7-14/h4-5,9H,2-3,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFMAIQHMUFVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(3-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



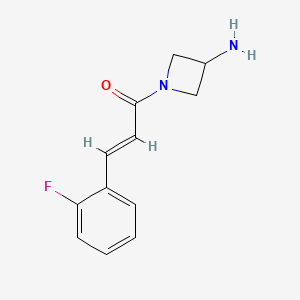
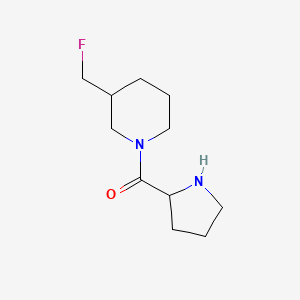
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1489127.png)


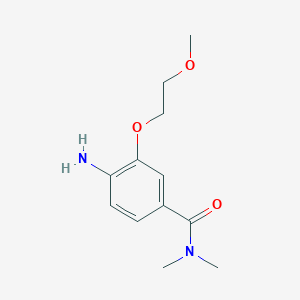
![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1489134.png)
